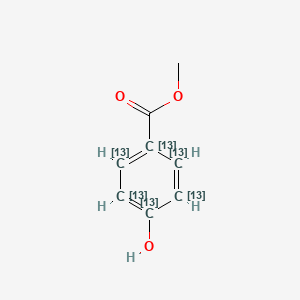
Methyl Paraben-13C6
Cat. No. B1147701
M. Wt: 158.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US05424183
Procedure details


A mixture containing methyl 4-hydroxybenzoate (45.6 g), octadecylbromide (100 g), and potassium carbonate (41.4 g) in 2-butanone (200 ml) was heated at reflux for 16 hours. The solvent was then removed until 125 ml of 2-butanone had been collected. While it was still warm, the remaining material was poured into methanol (400 ml). The product was filtered and recrystallized from 2000 ml of methanol to give methyl 4-octadecyloxybenzoate (55 g).



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:29]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)Br
|
|
Name
|
|
|
Quantity
|
41.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed until 125 ml of 2-butanone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been collected
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While it was still warm
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remaining material was poured into methanol (400 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 2000 ml of methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

